Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid is a chiral building block widely used in peptide synthesis and medicinal chemistry. Its Boc-protected amino group ensures stability during reactions, while the pent-4-enoic acid moiety offers versatility for further functionalization. The (S)-configuration provides enantioselectivity, making it valuable for asymmetric synthesis and drug development.
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid structure
90600-20-7 structure
商品名:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
CAS番号:90600-20-7
MF:C10H17NO4
メガワット:215.24628329277
MDL:MFCD01320851
CID:61428
PubChem ID:2734487

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
    • (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
    • (S)-N-Boc-Allylglycine
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
    • Boc-(S)-2-Allylglycine
    • Boc-(S)-2-amino-4- pentenoic acid
    • Boc-L-Allylglycine
    • L-Boc-Allylglycine
    • N-Boc-L-Allylglycine
    • Boc-alpha-Allyl-L-Gly
    • 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
    • (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
    • Boc-D-Allylglycine
    • (S)-2-Boc-AMino-4-pentenoic acid
    • BOC-A-Allyl-L-Gly
    • (S)-N-Boc-2-Allylglycine
    • (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
    • 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
    • (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
    • (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
    • N-(tert-Butoxycarbonyl)-(S)-allylglycine
    • N-Boc-(S)-2-allylglycine
    • N-tert-Butoxycarbonyl-L-allylglycine
    • (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
    • EN300-1178120
    • (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
    • PD197007
    • 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
    • SCHEMBL212772
    • A inverted exclamation mark-allyl-L-Gly
    • Boc-
    • (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
    • AKOS015891330
    • CS-W018836
    • (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
    • SCHEMBL2728681
    • 90600-20-7
    • BUPDPLXLAKNJMI-ZETCQYMHSA-N
    • (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
    • HY-W018050
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
    • MFCD01320851
    • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
    • A inverted exclamation mark-allyl-D-Gly
    • AS-14669
    • DTXSID40370330
    • (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
    • MDL: MFCD01320851
    • インチ: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
    • InChIKey: BUPDPLXLAKNJMI-ZETCQYMHSA-N
    • ほほえんだ: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 215.11600
  • どういたいしつりょう: 215.116
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6
  • ひょうめんでんか: -1
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.1835 (rough estimate)
  • ゆうかいてん: No data available
  • ふってん: 334.3°C at 760 mmHg
  • フラッシュポイント: 166.7±25.9 °C
  • 屈折率: 1.4610 (estimate)
  • PSA: 66.84000
  • LogP: 1.49410
  • ひせんこうど: 10.5 º (c=1, methanol)
  • ようかいせい: 使用できません

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid セキュリティ情報

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0984368-25g
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
90600-20-7 95%
25g
$555 2023-09-03
MedChemExpress
HY-W018050-500mg
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
90600-20-7 ≥97.0%
500mg
¥550 2024-04-16
Chemenu
CM100653-10g
Boc-L-Allylglycine
90600-20-7 97%
10g
$299 2021-06-09
abcr
AB335084-10 g
(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); .
90600-20-7 95%
10 g
€415.60 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
089655-1g
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
90600-20-7
1g
2568.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S56930-250mg
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
90600-20-7
250mg
¥136.0 2021-09-04
TRC
B600500-500mg
N-Boc-L-Allylglycine
90600-20-7
500mg
$ 92.00 2023-09-08
eNovation Chemicals LLC
D583258-4.43g
(S)-N-Boc-allylglycine
90600-20-7 97%
4.43g
$315 2024-05-24
Chemenu
CM100653-25g
Boc-L-Allylglycine
90600-20-7 97%
25g
$299 2024-07-20
MedChemExpress
HY-W018050-250mg
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
90600-20-7 ≥97.0%
250mg
¥400 2024-04-16

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
リファレンス
A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural Products
Borzilleri, Robert M.; Zheng, Xiaoping; Schmidt, Robert J.; Johnson, James A.; Kim, Soong-Hoon; et al, Journal of the American Chemical Society, 2000, 122(37), 8890-8897

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 3 - 4
リファレンス
Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing Metathesis
Kaul, Ramesh; Surprenant, Simon; Lubell, William D., Journal of Organic Chemistry, 2005, 70(10), 3838-3844

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  overnight, rt
リファレンス
Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria
Kou, Qunhuan; Wang, Ting; Zou, Feng; Zhang, Shuhua; Chen, Qian; et al, European Journal of Medicinal Chemistry, 2018, 151, 98-109

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin C
Rees, David O.; Bushby, Nick; Cox, Russell J.; Harding, John R.; Simpson, Thomas J.; et al, ChemBioChem, 2007, 8(1), 46-50

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
リファレンス
Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptides
Kaptein, B.; Broxterman, Q. B.; Schoemaker, H. E.; Rutjes, F. P. J. T.; Veerman, J. J. N.; et al, Tetrahedron, 2001, 57(30), 6567-6577

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake Mechanisms
Markovic, Tamara; Manzoor, Saba; Humphreys-Williams, Emma; Kirk, Guy JD; Vilar, Ramon; et al, Environmental Science & Technology, 2017, 51(1), 98-107

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates
Passarella, Daniele; Peretto, Bruno; Blasco y Yepes, Raul; Cappelletti, Graziella; Cartelli, Daniele; et al, European Journal of Medicinal Chemistry, 2010, 45(1), 219-226

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide Lactams
Atmuri, N. D. Prasad; Lubell, William D., Journal of Organic Chemistry, 2015, 80(10), 4904-4918

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker
Yeh, Nai-Hua; Krueger, Ruby; Moeller, Kevin D., Organic Letters, 2021, 23(14), 5440-5444

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Quinidine ,  Aluminum isopropoxide ,  Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 12 h, rt
リファレンス
Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactions
Thomanek, Heike; Schenk, Sebastian T.; Stein, Elke; Kogel, Karl-Heinz; Schikora, Adam; et al, Organic & Biomolecular Chemistry, 2013, 11(40), 6994-7003

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)
Myers, Andrew G.; Gleason, James L., Organic Syntheses, 1999, 76, 57-76

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Dimethylformamide ,  Water ;  3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ;  pH 3
リファレンス
The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids
Ikeda, Akari; Capellan, Aimee; Welch, John T., Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
リファレンス
Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization
O'Duill, Miriam L.; Matsuura, Rei; Wang, Yanyan; Turnbull, Joshua L.; Gurak, John A.; et al, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 関連文献

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